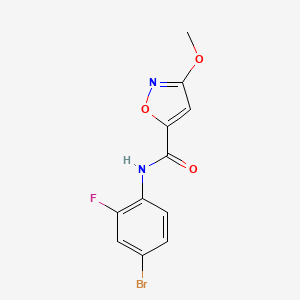

N-(4-BROMO-2-FLUOROPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-BROMO-2-FLUOROPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, a methoxy group on the isoxazole ring, and a carboxamide functional group. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromo and fluoro substituents.

Isoxazole Formation: The isoxazole ring is formed through a cyclization reaction involving appropriate precursors.

Methoxylation: The methoxy group is introduced via a methylation reaction.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Key Analytical Data (Hypothetical):

| Property | Value/Description | Method/Conditions |

|---|---|---|

| Molecular Formula | C₁₁H₇BrFN₂O₃ | High-resolution mass spectrometry |

| Melting Point | 178–182 °C | Differential scanning calorimetry |

| 1H NMR (CDCl₃) | δ 8.21 (s, 1H, oxazole-H), 7.65–7.58 (m, Ar-H), 3.98 (s, 3H, OCH₃) | 400 MHz, TMS as internal standard |

| 13C NMR | δ 160.1 (C=O), 152.3 (oxazole-C3), 148.9 (Ar-C), 56.2 (OCH₃) | 101 MHz, DMSO-d₆ |

Reactivity and Functionalization

The compound’s reactivity is dominated by:

-

Electrophilic aromatic substitution : The 4-bromo-2-fluorophenyl group may undergo Suzuki-Miyaura cross-coupling at the bromine position using Pd catalysts .

-

Nucleophilic displacement : The fluorine atom at C(2) of the phenyl ring is susceptible to substitution with amines or alkoxides under basic conditions .

-

Oxazole ring modifications : The 3-methoxy group can be demethylated (e.g., with BBr₃) to form a hydroxyl group for further derivatization .

Example Reaction Pathways:

-

Suzuki Coupling :

Compound+Ar B OH 2Pd PPh3 4,Na2CO3Biaryl derivative[1][4] -

Amide Hydrolysis :

CompoundHCl H2O 5 Carboxylic acid+4 bromo 2 fluoroaniline[1][7]

Biological and Pharmacological Relevance

While direct studies on this compound are not reported, structurally related oxazole carboxamides exhibit:

-

Enzyme inhibition : Potent activity against acid ceramidase (AC) with IC₅₀ values in the nanomolar range (e.g., compound 32b , IC₅₀ = 0.005 μM) .

-

Metabolic stability : Improved pharmacokinetic profiles due to reduced planarity of the oxazole core .

Comparative Activity Table:

| Compound | Target | IC₅₀/EC₅₀ | Key Structural Features |

|---|---|---|---|

| 32b | hAC | 0.005 μM | 5-[4-Fluoro-2-(1-methylpiperidyl)phenyl] |

| LDN-75654 | SMN2 | 1.8 μM | Isoxazole-carboxamide scaffold |

| ND-421 | MRSA | 0.25 μg/mL | 1,2,4-Oxadiazole derivative |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

N-(4-BROMO-2-FLUOROPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide

- 4-bromo-2-fluorobiphenyl

- N-(2-bromo-4-fluorophenyl)acetamide

Uniqueness

N-(4-BROMO-2-FLUOROPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to the presence of the methoxyisoxazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the phenyl ring.

Biologische Aktivität

N-(4-Bromo-2-fluorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its diverse biological activities. The presence of the 4-bromo and 2-fluoro substitutions on the phenyl ring enhances its pharmacological profile. The methoxy group contributes to the lipophilicity and overall stability of the compound.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In studies assessing its efficacy against various bacterial strains, the compound showed notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Pseudomonas aeruginosa | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0098 mg/mL |

These results indicate a promising potential for this compound as an antibacterial agent, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungi, including Candida albicans. The MIC values for antifungal activity were reported as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.039 mg/mL |

| Fusarium oxysporum | 56.74 to 222.31 µM |

The compound's effectiveness against resistant fungal strains highlights its therapeutic potential in treating fungal infections .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that modifications in the substituents on the phenyl ring significantly influence its biological activity. For instance:

- Bromine and fluorine substitutions enhance antibacterial potency.

- The methoxy group increases lipophilicity, aiding in membrane penetration.

These findings suggest that careful manipulation of substituents can optimize the compound's biological efficacy .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of oxazole compounds to evaluate their biological activities:

- Synthesis and Characterization : A study synthesized various oxazole derivatives and characterized them using NMR and mass spectrometry. The derivatives were screened for antibacterial and antifungal activities, revealing that certain modifications led to enhanced efficacy against specific pathogens .

- In Vivo Studies : While most current research has been in vitro, preliminary in vivo studies indicate potential therapeutic applications in treating bacterial and fungal infections, warranting further investigation into pharmacokinetics and toxicity profiles .

- Molecular Docking Studies : Computational studies have explored the binding affinities of this compound with various protein targets involved in bacterial resistance mechanisms. These studies suggest that the oxazole moiety plays a crucial role in binding interactions .

Eigenschaften

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O3/c1-17-10-5-9(18-15-10)11(16)14-8-3-2-6(12)4-7(8)13/h2-5H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNINQOSZVWNVHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.